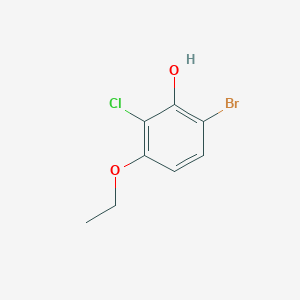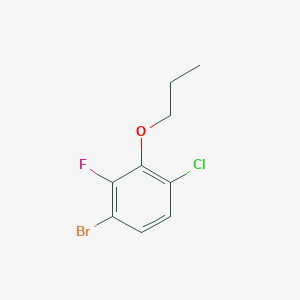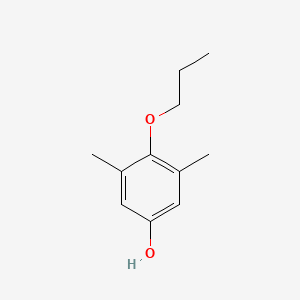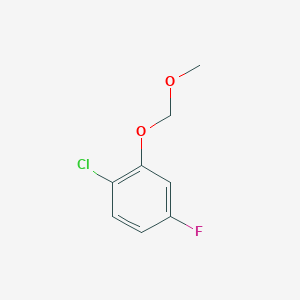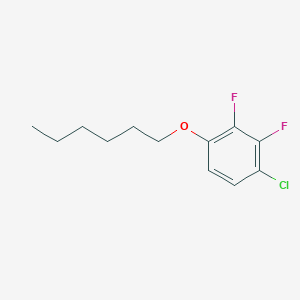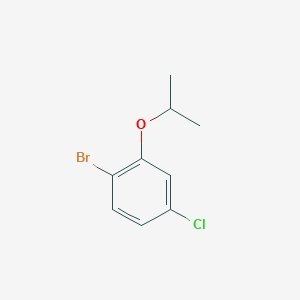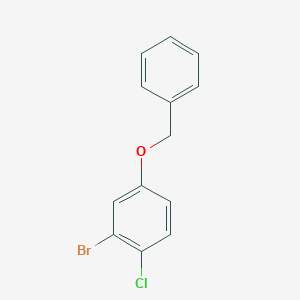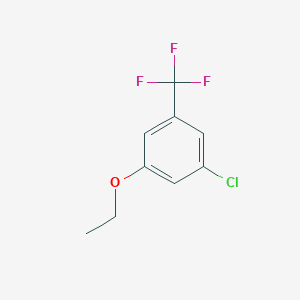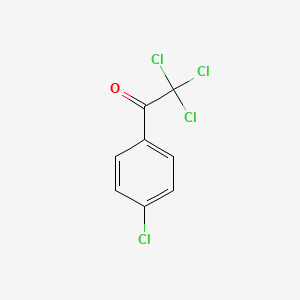
2,2,2-Trichloro-4'-chloroacetophenone, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-4'-chloroacetophenone, 95% (also known as 2,2,2-TCA-4'-CPA) is a chloroacetophenone derivative with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, and has also been used in the study of medicinal chemistry and biochemistry. 2,2,2-TCA-4'-CPA is a colorless liquid with a melting point of -90°C and a boiling point of 135°C. It is soluble in water and alcohol, and is stable in air.
Scientific Research Applications
2,2,2-TCA-4'-CPA has a wide range of applications in scientific research. It has been used in the study of medicinal chemistry and biochemistry, as well as in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, it has been used in the synthesis of other compounds, such as dyes and pigments.
Mechanism of Action
2,2,2-TCA-4'-CPA acts as an electrophilic reagent, meaning that it can react with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction proceeds through a nucleophilic substitution, in which the chlorine atom on the chloroacetophenone is replaced by the nucleophile.
Biochemical and Physiological Effects
2,2,2-TCA-4'-CPA has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. Additionally, it has been found to have a variety of other biological activities, including antiviral, antitumor, and antifungal effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2,2-TCA-4'-CPA in laboratory experiments is its high yield and low cost. Additionally, it is relatively stable and easy to work with. The main limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2,2,2-TCA-4'-CPA. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted into its mechanism of action and its potential uses in organic synthesis.
Synthesis Methods
2,2,2-TCA-4'-CPA is synthesized by the reaction of 4-chloroacetophenone with trichloroacetic acid in aqueous solution. The reaction is conducted at a temperature of 80°C for two hours, and the product is then extracted and purified by distillation. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
2,2,2-trichloro-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKSUAMGBCLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(4-chlorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



